REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.Cl[C:12]1[CH:20]=[CH:19][C:15]([C:16]([NH2:18])=[O:17])=[CH:14][N:13]=1.C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[OH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][C:12]2[CH:20]=[CH:19][C:15]([C:16]([NH2:18])=[O:17])=[CH:14][N:13]=2)=[CH:6][CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OCCC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)N)C=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over Na2SO4
|
Type
|
CUSTOM
|
Details
|
purify by flash chromatography on silica gel (eluent: CHCl3/7% EtOH/0.7% NH4OH)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1=CC=C(OC2=NC=C(C(=O)N)C=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |